2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde

Description

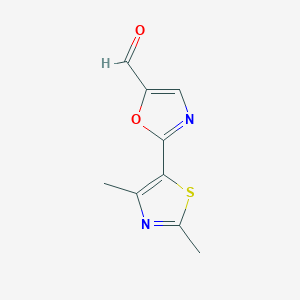

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde (CAS: 2106454-01-5) is a heterocyclic aldehyde with a molecular formula of C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . The compound features a fused oxazole-thiazole system, where the oxazole ring carries an aldehyde group at position 5, and the thiazole ring is substituted with methyl groups at positions 2 and 2. Its structural uniqueness lies in the juxtaposition of electron-rich aromatic rings and a reactive aldehyde moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

The compound is commercially available as a research-grade chemical with >98% purity and is typically supplied in 25 µL aliquots at 10 mM concentration, dissolved in dimethyl sulfoxide (DMSO) . Storage recommendations include freezing at -80°C (6-month stability) or -20°C (1-month stability), with precautions to avoid repeated freeze-thaw cycles. Its solubility profile suggests compatibility with polar aprotic solvents, and heating to 37°C with sonication may enhance dissolution .

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRGFDLLIZDJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and oxazole precursors under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique thiazole-oxazole structure allows for the development of various derivatives with tailored properties for specific applications in chemical research .

2. Biology

- Biochemical Assays : It is utilized in biochemical assays due to its ability to interact with biological targets. For instance, compounds with similar thiazole structures have been shown to inhibit Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition may lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for cancer research .

- Anti-Tuberculosis Activity : Recent studies have indicated that derivatives of this compound can inhibit the respiration and biofilm formation of Mycobacterium tuberculosis, presenting a novel strategy for addressing drug-resistant tuberculosis .

3. Industry

- Production of Dyes and Pigments : The compound is also employed in the production of dyes and pigments due to its stable chemical structure and reactivity. Its applications extend to various industrial chemicals where thiazole and oxazole derivatives are beneficial.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study demonstrated that novel isoxazole derivatives derived from the compound exhibited significantly improved potency against Mtb, suggesting their potential as anti-tuberculosis agents. The compounds were found to be more effective than their predecessors in inhibiting Mtb growth and respiration .

- Cell Cycle Regulation : Research involving the interaction of thiazole derivatives with CDK2 revealed that these compounds could effectively inhibit cell proliferation in cancer cell lines. This mechanism highlights their potential use as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole and oxazole rings allow the compound to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Differences and Implications

Heterocyclic Core and Reactivity

- Oxazole vs. Thiazole vs. Thiophene: The target compound combines oxazole (oxygen and nitrogen) and thiazole (sulfur and nitrogen) rings, whereas analogs like 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde (C₁₁H₉NO₂S) and 4-Chlorothiazole-5-carboxaldehyde (C₄H₂ClNOS) feature isolated thiazole systems.

- Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound offers nucleophilic reactivity for Schiff base formation or condensation reactions, contrasting with the carboxylic acid in 2,4-Dimethyl-5-oxazolecarboxylic Acid (C₆H₇NO₃), which is more suited for salt formation or esterification .

Substituent Effects

- Electron-Donating vs. In contrast, the chlorine substituent in 4-Chlorothiazole-5-carboxaldehyde introduces electron withdrawal, increasing electrophilicity at the aldehyde position .

- Aromatic vs. Aliphatic Substituents : The 3-methoxyphenyl group in 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde adds steric bulk and π-π stacking capacity, which may improve binding to hydrophobic protein pockets in drug design .

Physicochemical Properties

- Solubility and Stability: The target compound’s DMSO solubility aligns with its use in biological assays, while thiophene derivatives (e.g., 2,5-Dimethylthiophene-3-carbaldehyde) with lower molecular weights may exhibit better solubility in non-polar solvents .

- Thermal Stability : The fused oxazole-thiazole system likely confers higher thermal stability compared to simpler thiazole aldehydes, as seen in differential melting points (e.g., 252–255°C for related compounds in ) .

Biological Activity

2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of thiazole derivatives with oxazole intermediates. The structural modifications in the isoxazole and thiazole rings contribute to the compound's biological properties. The thiazole moiety is known for its ability to enhance pharmacological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during biological interactions .

1. Antimicrobial Properties

Research indicates that compounds containing the thiazole and oxazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 20 µg/mL |

These findings suggest that the compound's structure plays a crucial role in its antimicrobial efficacy .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

- Mechanism of Action : The compound activates caspases 3 and 9, leading to increased apoptosis in Jurkat T cells. This effect is associated with upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

3. Immunomodulatory Effects

The immunomodulatory potential of this compound has been explored in various studies. It exhibits both immunosuppressive and immunostimulatory effects depending on the concentration used.

| Activity Type | Effect | Reference |

|---|---|---|

| Immunosuppressive | Inhibition of IL-1β and TNFα production | |

| Immunostimulatory | Enhanced humoral immune response |

Such dual activities make it a candidate for therapeutic applications in autoimmune diseases as well as in enhancing immune responses during infections.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effectiveness of various derivatives including this compound against resistant strains of bacteria. The results indicated that modifications in the substituents on the thiazole ring significantly improved antibacterial activity.

Cancer Cell Line Study

In a controlled experiment using human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed apoptosis induction characterized by increased annexin V binding and propidium iodide uptake.

Q & A

Q. What are the recommended synthetic protocols for 2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde, and how can purity be validated?

Methodological Answer:

- Synthesis: Start with a multicomponent reaction between 2,4-dimethylthiazole, oxazole precursors, and a formylating agent (e.g., DMF/POCl₃). Optimize temperature (80–100°C) and solvent (dry THF or DCM) to minimize side products.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Validation:

- NMR (¹H/¹³C): Confirm structural integrity by matching peaks to reference spectra (e.g., δ 9.8 ppm for aldehyde proton).

- HPLC-MS: Assess purity (>95%) and detect trace impurities (C18 column, acetonitrile/water mobile phase).

- Reference: Cross-validate synthetic protocols via academic platforms like Research Gate to access shared protocols .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. How to design initial biological assays to evaluate cytotoxicity of this compound?

Methodological Answer:

- Cell Lines: Use in vitro models like HEK293 (normal) and HeLa (cancer) for comparative toxicity screening.

- Assay Protocol:

- MTT Assay: Seed cells in 96-well plates (5,000 cells/well), treat with 1–100 µM compound for 48 hrs. Include DMSO controls.

- IC₅₀ Calculation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Critical Controls:

- Measure mitochondrial toxicity via JC-1 staining.

- Validate results with a secondary assay (e.g., ATP luminescence).

Advanced Research Questions

Q. How to resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

- Root Cause Analysis:

- Cell Line Variability: Test compound on 3+ cell lines (e.g., MCF-7, A549) to assess tissue-specific effects.

- Assay Interference: Confirm aldehyde group does not react with MTT reagents (run blank controls without cells).

- Statistical Validation:

Q. What computational strategies predict the compound’s molecular targets?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR, CDK2). Prioritize binding poses with ∆G < −7 kcal/mol.

- Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns.

- QSAR Modeling:

- Curate a dataset of thiazole-oxazole derivatives with known IC₅₀ values.

- Train a Random Forest model (RDKit descriptors) to predict bioactivity.

Q. How to optimize reaction yield for scaled-up synthesis without compromising purity?

Methodological Answer:

- Design of Experiments (DoE):

- Use a Box-Behnken design to test variables: temperature (70–110°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).

- Analyze via ANOVA to identify critical factors (e.g., catalyst > temperature).

- In-line Monitoring:

- Implement FTIR to track aldehyde formation in real time.

- Use PAT (Process Analytical Technology) to maintain purity >95% during scale-up.

Key Resources for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.